4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Description
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₈Cl₂N₂. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .
Properties
CAS No. |
1219980-69-4 |
|---|---|
Molecular Formula |
C13H27ClN2 |
Molecular Weight |
246.82 g/mol |
IUPAC Name |
4-methyl-1-(2-piperidin-2-ylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-12-5-9-15(10-6-12)11-7-13-4-2-3-8-14-13;/h12-14H,2-11H2,1H3;1H |
InChI Key |
VZNFVXYPRIJEGS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC2CCCCN2.Cl.Cl |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with 2-(2-piperidinyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated compounds like bromoethane, chloroform, and iodomethane.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperazinopiperidine: Another piperidine derivative with similar structural features but different functional groups.
2-(1-Methyl-4-piperidinyl)acetaldehyde: A related compound with an aldehyde functional group.
4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine: A structural isomer with a different arrangement of the piperidine rings
Uniqueness
4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride is unique due to its specific arrangement of piperidine rings and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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